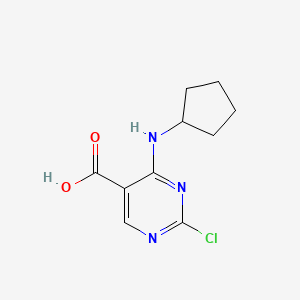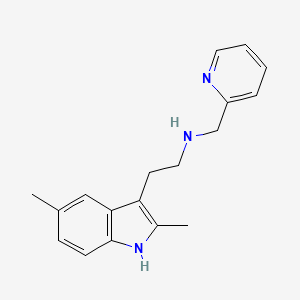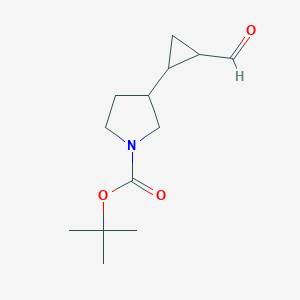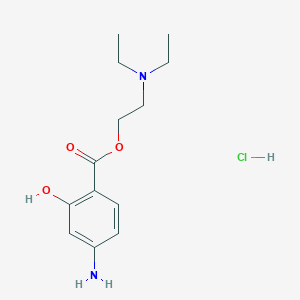
(3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine is a complex organic compound characterized by the presence of a bromobenzyl group and a pentafluoroethylsulfanylpropyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine typically involves a multi-step process. One common method starts with the bromination of benzylamine to form 3-bromo-benzylamine. This intermediate is then reacted with 3-pentafluoroethylsulfanylpropyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of benzyl-(3-pentafluoroethylsulfanylpropyl)-amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the bromine atom can result in various substituted benzylamines.
Scientific Research Applications
(3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of (3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine involves its interaction with specific molecular targets. The bromobenzyl group can interact with aromatic residues in proteins, while the pentafluoroethylsulfanylpropyl group can modulate the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine: Similar structure but with the bromine atom in the para position.
Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
(3-Bromo-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine: Contains a trifluoromethyl group instead of a pentafluoroethyl group, affecting its chemical properties.
Uniqueness
(3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine is unique due to the presence of both a bromobenzyl group and a pentafluoroethylsulfanylpropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H13BrF5NS |
|---|---|
Molecular Weight |
378.20 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H13BrF5NS/c13-10-4-1-3-9(7-10)8-19-5-2-6-20-12(17,18)11(14,15)16/h1,3-4,7,19H,2,5-6,8H2 |
InChI Key |
YRFLTKZQXIKRMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCCSC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Bromo-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12116952.png)


![5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12116962.png)


![Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate](/img/structure/B12116985.png)
![2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]-](/img/structure/B12116989.png)

![5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12117000.png)
![4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12117009.png)


